PHA-793887: A Pan-CDK Inhibitor with Preclinical Efficacy
PHA-793887: A Pan-CDK Inhibitor with Preclinical Efficacy
An In-Depth Technical Guide on the Mechanism of Action
PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of PHA-793887, detailing its molecular targets, cellular effects, and preclinical anti-tumor activity. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.
Core Mechanism: Inhibition of Cyclin-Dependent Kinases
PHA-793887 exerts its primary pharmacological effect by inhibiting the kinase activity of several members of the CDK family. By competing with ATP for the kinase binding site, it prevents the phosphorylation of key substrates required for cell cycle progression.[1] Its activity profile demonstrates a "pan-CDK" inhibitory nature, with potent activity against multiple CDKs involved in different phases of the cell cycle.
Kinase Inhibition Profile
The inhibitory activity of PHA-793887 has been quantified against a panel of purified kinases. The compound shows high potency against CDK2, CDK5, and CDK7, with IC50 values in the low nanomolar range. Its activity against CDK1, CDK4, and CDK9 is also significant, albeit at slightly higher concentrations. Notably, PHA-793887 also demonstrates inhibitory activity against Glycogen Synthase Kinase 3β (GSK3β).
| Target Kinase | IC50 (nM) |
| CDK2/cyclin A | 8[3] |
| CDK2/cyclin E | 8[3] |
| CDK5/p25 | 5[3][4] |
| CDK7/cyclin H | 10[3][4] |
| CDK1/cyclin B | 60[1][3][4] |
| CDK4/cyclin D1 | 62[1][3][4] |
| CDK9/cyclin T1 | 138[1][3][4] |
| GSK3β | 79[1][3][4] |
Cellular Mechanism of Action
The inhibition of multiple CDKs by PHA-793887 translates into distinct cellular phenotypes, primarily characterized by cell cycle arrest and the induction of apoptosis.
Cell Cycle Arrest
By targeting CDKs that govern critical cell cycle checkpoints, PHA-793887 effectively halts cell proliferation. At lower concentrations (0.2-1 µM), the compound induces a decrease in the S phase and an accumulation of cells in the G1 and G2/M phases of the cell cycle in various cancer cell lines.[4] This arrest is a direct consequence of the inhibition of CDK-mediated phosphorylation of key cell cycle proteins.
Inhibition of Rb and Nucleophosmin Phosphorylation
A key substrate of CDK2 and CDK4 is the Retinoblastoma protein (Rb). Phosphorylation of Rb is a critical step for the G1/S transition. PHA-793887 has been shown to inhibit the phosphorylation of Rb in a dose-dependent manner.[1] For instance, in the A2780 ovarian cancer cell line, partial inhibition of Rb phosphorylation is observed at 1 µM, with almost complete inhibition at 3 µM.[1] Similarly, the phosphorylation of Nucleophosmin (NPM), a CDK2 substrate, is also inhibited.[1]
Modulation of Cell Cycle Regulatory Proteins
Treatment with PHA-793887 also leads to the modulation of other cell cycle regulatory proteins. Studies have shown that it can alter the expression of Cyclin E and cdc6, further contributing to the disruption of cell cycle progression.[5]
Induction of Apoptosis
At higher concentrations (e.g., 5 µM), PHA-793887 transitions from a cytostatic to a cytotoxic agent by inducing apoptosis, or programmed cell death.[4][5] This pro-apoptotic effect is a crucial component of its anti-tumor activity.
Preclinical Antitumor Activity
PHA-793887 has demonstrated significant cytotoxic and anti-proliferative activity across a broad range of human cancer cell lines in vitro and has shown therapeutic efficacy in in vivo xenograft models.
In Vitro Cytotoxicity
The compound is cytotoxic to a variety of leukemic cell lines, with IC50 values ranging from 0.3 to 7 µM.[4][5] In colony formation assays, which measure the long-term proliferative capacity of cells, PHA-793887 exhibited even higher potency, with a mean IC50 of less than 0.1 µM against leukemia cell lines.[4][5] Importantly, at these effective doses, the drug was not cytotoxic to normal, unstimulated peripheral blood mononuclear cells or CD34+ hematopoietic stem cells.[4][5]
| Cell Line Type | IC50 Range (µM) |
| Leukemic Cell Lines (Cytotoxicity) | 0.3 - 7[4][5] |
| Leukemic Cell Lines (Colony Assay) | < 0.1[4][5] |
| A2780 (Ovarian) | 0.088[3] |
| HCT-116 (Colon) | 0.163[3] |
| BX-PC3 (Pancreatic) | 3.444[3] |
In Vivo Efficacy
In vivo studies using xenograft models of human cancers have confirmed the anti-tumor potential of PHA-793887. In models of human ovarian (A2780), colon (HCT-116), and pancreatic (BX-PC3) carcinomas, administration of PHA-793887 at doses of 10-30 mg/kg resulted in significant tumor growth inhibition.[4] Furthermore, in leukemia xenograft models (HL60 and K562), a 20 mg/kg dose of PHA-793887 effectively reduced tumor growth and increased survival.[3][4] The compound also showed strong therapeutic activity in a disseminated model derived from a relapsed Philadelphia-positive acute lymphoid leukemia patient, even when treatment was initiated after a high disease burden had been established.[5]
Experimental Protocols
The characterization of PHA-793887's mechanism of action has relied on a variety of standard and specialized experimental techniques.
Kinase Assays
The biochemical activity of PHA-793887 against specific kinases was determined using in vitro kinase assays. A general protocol involves:
-
Incubation: The compound at various concentrations (e.g., 1.5 nM–10 μM) is incubated with a specific kinase (0.7−100 nM) and a suitable substrate in a kinase buffer.[4]
-
Reaction Initiation: The reaction is initiated by the addition of an ATP/33P-γ-ATP mixture.[4]
-
Incubation Period: The reaction mixture is incubated for 30-90 minutes at room temperature.[4]
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from unincorporated radioactive ATP using methods such as SPA beads, Dowex resin, or phosphocellulose filters.[4]
-
Quantification: The amount of phosphorylated product is quantified to determine the inhibitory activity of the compound.
Cell-Based Assays
The effects of PHA-793887 on cancer cells were evaluated using a variety of cell-based assays:
-
Cytotoxicity Assays: To determine the IC50 values for cell viability, cancer cell lines were treated with increasing concentrations of PHA-793887, and cell viability was measured using standard methods like MTT or CellTiter-Glo assays.
-
Colony Formation Assays: To assess the long-term impact on cell proliferation, cells were seeded at low density and treated with the compound. After a period of incubation to allow for colony growth, the colonies were stained and counted.
-
Cell Cycle Analysis: Cells treated with PHA-793887 were fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Western Blotting: To investigate the effect on protein expression and phosphorylation, whole-cell lysates from treated and untreated cells were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for proteins of interest, such as Rb, phospho-Rb, NPM, Cyclin E, and cdc6.[5]
Clinical Development and Future Directions
PHA-793887 entered Phase I clinical trials for the treatment of solid tumors.[4][6] However, the clinical development was halted due to severe, dose-related hepatic toxicity that was not predicted by preclinical models.[2][6][7] Despite its discontinuation, the extensive preclinical characterization of PHA-793887 provides valuable insights into the therapeutic potential and challenges associated with pan-CDK inhibitors. The data generated from studies on PHA-793887 continue to inform the development of next-generation CDK inhibitors with improved selectivity and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A first in man, phase I dose-escalation study of PHA-793887, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
